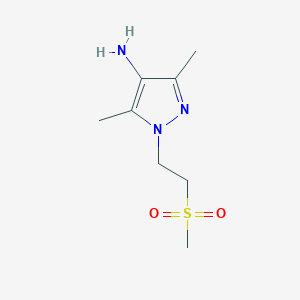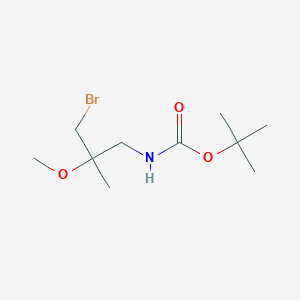
tert-ButylN-(3-bromo-2-methoxy-2-methylpropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ButylN-(3-bromo-2-methoxy-2-methylpropyl)carbamate is a chemical compound with the molecular formula C10H20BrNO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a brominated methoxy-methylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-(3-bromo-2-methoxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-methoxy-2-methylpropyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
tert-ButylN-(3-bromo-2-methoxy-2-methylpropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the carbamate group can be reduced to form amines.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Formation of substituted carbamates.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines.
Hydrolysis: Formation of amines and carbon dioxide.
科学的研究の応用
Chemistry
In chemistry, tert-ButylN-(3-bromo-2-methoxy-2-methylpropyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of various carbamate derivatives, which are valuable intermediates in organic synthesis .
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. Carbamate derivatives are known for their potential as enzyme inhibitors, and this compound may be explored for its inhibitory effects on specific enzymes .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and pesticides. Its unique chemical properties make it a valuable component in formulations designed to protect crops from pests and diseases .
作用機序
The mechanism of action of tert-ButylN-(3-bromo-2-methoxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This inhibition can disrupt various biochemical pathways, resulting in the desired biological or chemical effects .
類似化合物との比較
Similar Compounds
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
Uniqueness
tert-ButylN-(3-bromo-2-methoxy-2-methylpropyl)carbamate is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other carbamate derivatives.
特性
分子式 |
C10H20BrNO3 |
|---|---|
分子量 |
282.17 g/mol |
IUPAC名 |
tert-butyl N-(3-bromo-2-methoxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C10H20BrNO3/c1-9(2,3)15-8(13)12-7-10(4,6-11)14-5/h6-7H2,1-5H3,(H,12,13) |
InChIキー |
YFFHYKGFIYEBQJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(C)(CBr)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



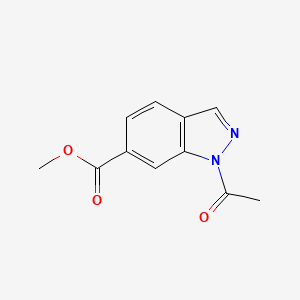
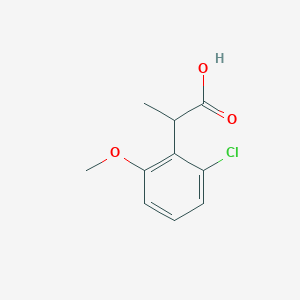


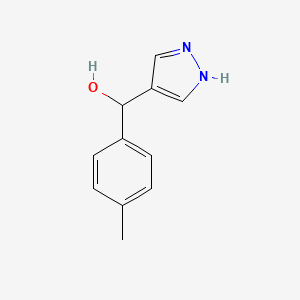
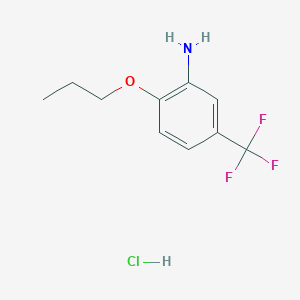
![2,3,5-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071600.png)
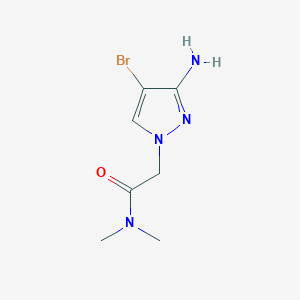
![tert-butyl (4aR,9bS)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13071609.png)
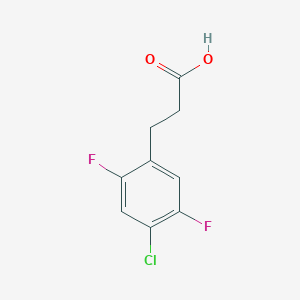
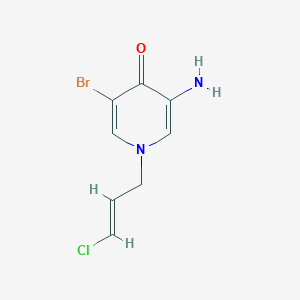
![5-Oxaspiro[2.5]octane-8-carboxylic acid](/img/structure/B13071646.png)
